(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-(cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKBHZFHLACBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660235 | |
| Record name | [3-(Cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-24-6 | |
| Record name | [3-(Cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of (3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound, being an organoboron reagent, plays a crucial role in this reaction.
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the this compound interacts with its targets through a process known as transmetalation. This process involves the transfer of formally nucleophilic organic groups from boron to palladium. This interaction results in the formation of new carbon-carbon bonds.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound. This reaction is a key step in many synthetic procedures, leading to the formation of complex organic compounds. The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities.
Biological Activity
(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid is an organoboron compound that has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16B F N O2
- CAS Number : 874219-24-6
The compound features a boronic acid group linked to a phenyl ring, which is further substituted with a cyclohexylcarbamoyl group and a fluorine atom. The boronic acid moiety is crucial for its biological activity, particularly in enzyme inhibition and protein interactions.
The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological macromolecules, including enzymes and receptors, thereby modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting their normal function.
- Protein Modification : Through its boronic acid group, it can modify proteins, affecting their stability and interactions with other biomolecules.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by targeting signaling pathways involved in cell proliferation and survival. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Breast Cancer Cells :
A study demonstrated that this compound effectively inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the downregulation of key oncogenes and upregulation of pro-apoptotic factors, leading to increased apoptosis rates. -
Inhibition of Proteasome Activity :
Another research highlighted its role as a proteasome inhibitor, which is significant in cancer therapy as it can prevent the degradation of pro-apoptotic proteins, thus promoting apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Significant | Induction of apoptosis |
| Enzyme Inhibition | Moderate | Reversible binding to active sites |
| Protein Modification | High | Covalent bond formation |
Experimental Data
- Cell Viability Assays : IC50 values for various cancer cell lines were determined using MTT assays, showing effective inhibition at micromolar concentrations.
- Western Blot Analysis : Revealed changes in the expression levels of proteins involved in apoptosis and cell cycle regulation upon treatment with the compound.
Applications in Drug Development
The unique properties of this compound make it a promising candidate for further development as a therapeutic agent. Its ability to selectively inhibit enzymes involved in disease pathways positions it as a potential lead compound for designing new anticancer drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
